

Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-(hydroxymethyl)phenol**

Cat. No.: **B1288526**

[Get Quote](#)

Introduction: This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-3-(hydroxymethyl)phenol**, a versatile organic building block used in pharmaceutical and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data for **4-Bromo-3-(hydroxymethyl)phenol** (CAS No. 2737-20-4), this document utilizes spectral data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral characteristics of **4-Bromo-3-(hydroxymethyl)phenol** based on the foundational data of 4-Bromophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.33	Doublet	2H	Ar-H ortho to -OH
~6.75	Doublet	2H	Ar-H meta to -OH
~5.13	Singlet	1H	Ar-OH

Solvent: CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: ^{13}C NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Assignment
~154.2	C-OH
~132.5	C-H (meta to -OH)
~117.0	C-H (ortho to -OH)
~113.5	C-Br

Solvent: CDCl_3 . Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~1590, 1490	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-O stretch (phenolic)
~825	Strong	C-H bend (para-disubstituted ring)
~515	Medium	C-Br stretch

Sample preparation: KBr pellet or Nujol mull.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
174	~97	[M+2] ⁺ (presence of ⁸¹ Br)
172	100	[M] ⁺ (presence of ⁷⁹ Br)
93	~35	[M - Br] ⁺
65	~55	[C ₅ H ₅] ⁺

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br \approx 1:1) results in two molecular ion peaks of nearly equal intensity at m/z 172 and 174.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Theoretical Spectral Analysis of 4-Bromo-3-(hydroxymethyl)phenol

The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is expected to introduce distinct features in its spectra.

- ^1H NMR: The aromatic region would become more complex due to the loss of symmetry, resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would appear for the benzylic protons (-CH₂OH), likely in the range of 4.5-5.0 ppm. A broad singlet for the alcoholic proton (-CH₂OH) would also be present.
- ^{13}C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-CH₂OH), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would also be slightly altered.
- IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group would appear around 3400-3200 cm^{-1} . A C-O stretching band for the primary alcohol would be observed in the 1050-1150 cm^{-1} region.
- Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting the addition of the -CH₂OH group (30 Da). A prominent fragment would be expected from the loss of the hydroxymethyl group ([M - 31]⁺) due to benzylic cleavage.

Experimental Protocols

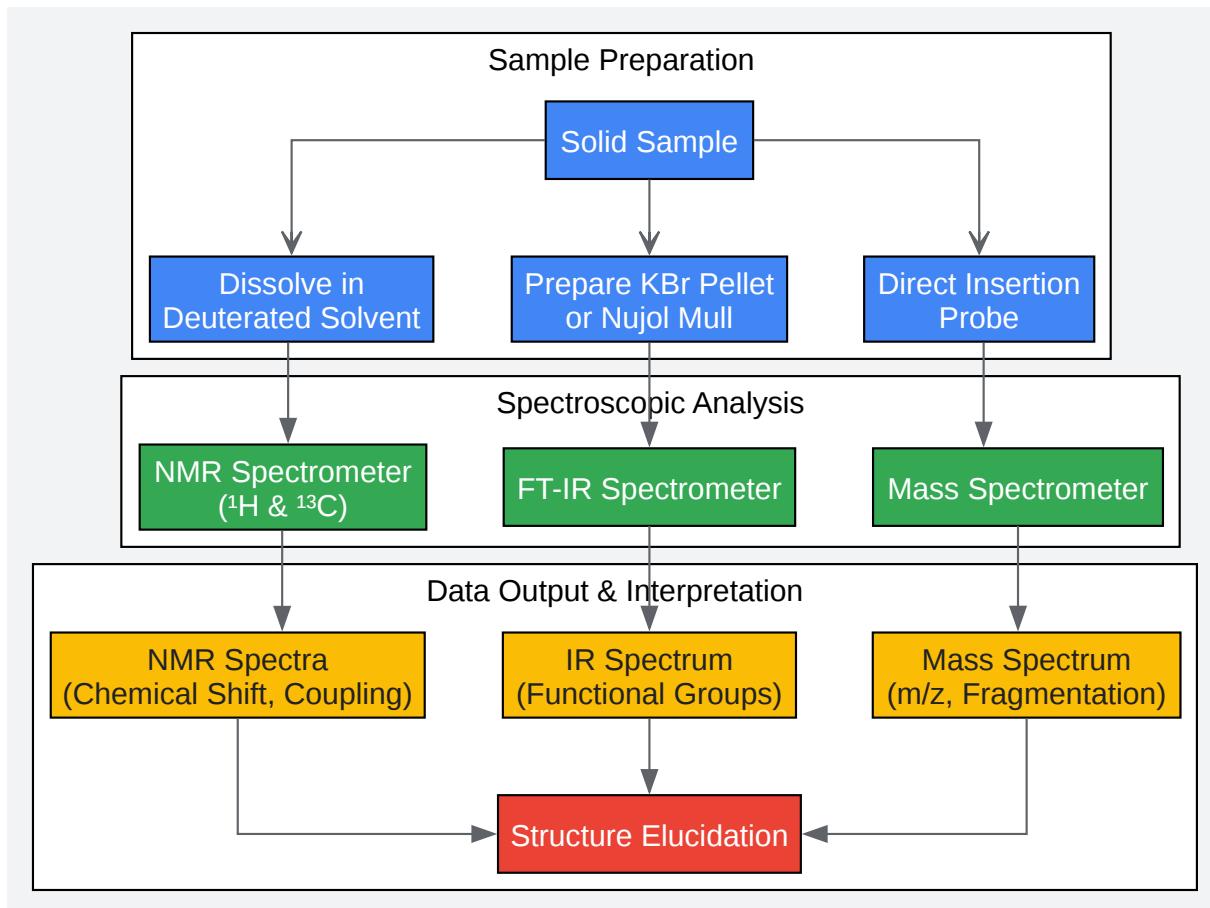
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **4-Bromo-3-(hydroxymethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- ^1H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each

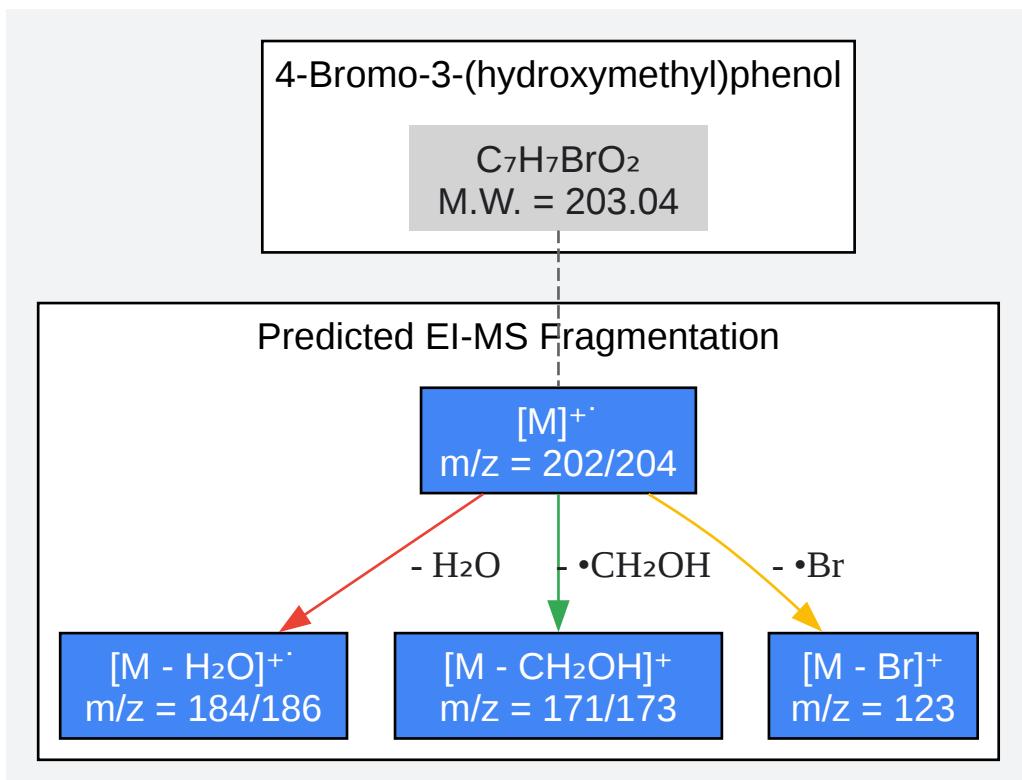
unique carbon atom.[9] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric water and carbon dioxide.
- Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .[11] The resulting spectrum is usually plotted as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Predicted key fragments in the mass spectrum of **4-Bromo-3-(hydroxymethyl)phenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Bromophenol(106-41-2) IR Spectrum [m.chemicalbook.com]
- 4. Phenol, 4-bromo- [webbook.nist.gov]
- 5. 4-Bromophenol | C₆H₅BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenol(106-41-2) MS [m.chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. Phenol, 4-bromo- [webbook.nist.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288526#spectral-data-for-4-bromo-3-hydroxymethyl-phenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com